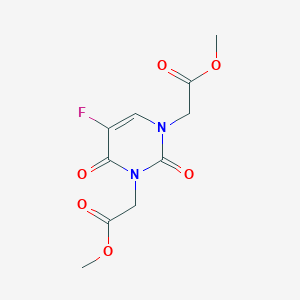
Dimethyl 2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and two ester groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and dimethyl malonate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Esterification: The esterification reaction is facilitated by the presence of a catalyst, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the ester groups facilitate its cellular uptake. The compound may inhibit key enzymes or interfere with nucleic acid synthesis, leading to its biological effects.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative with anticancer properties.
Dimethyl Malonate: A common ester used in organic synthesis.
Pyrimidine Derivatives: Various other pyrimidine-based compounds with diverse biological activities.
Uniqueness
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is unique due to its specific structural features, such as the presence of a fluorine atom and two ester groups. These features contribute to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
57610-17-0 |
|---|---|
分子式 |
C10H11FN2O6 |
分子量 |
274.20 g/mol |
IUPAC名 |
methyl 2-[5-fluoro-3-(2-methoxy-2-oxoethyl)-2,4-dioxopyrimidin-1-yl]acetate |
InChI |
InChI=1S/C10H11FN2O6/c1-18-7(14)4-12-3-6(11)9(16)13(10(12)17)5-8(15)19-2/h3H,4-5H2,1-2H3 |
InChIキー |
WFPBAJUAUZDXOU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


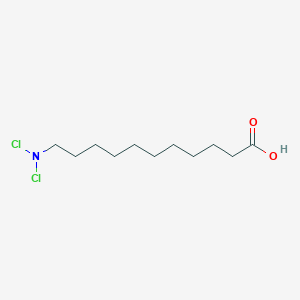

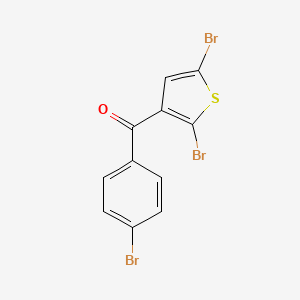

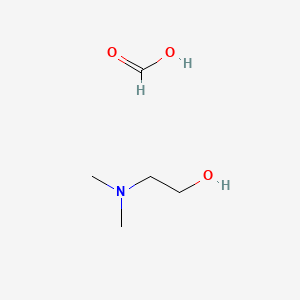
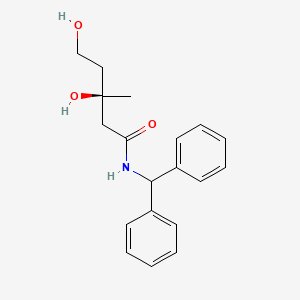
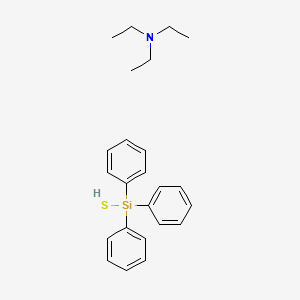
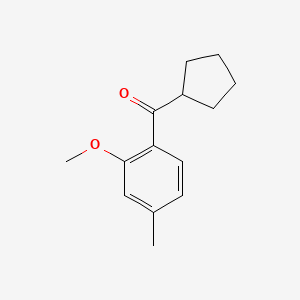

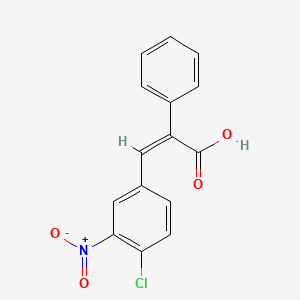
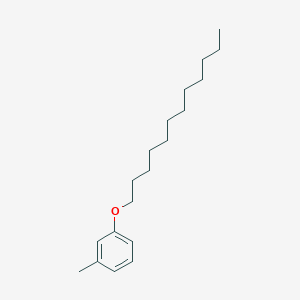
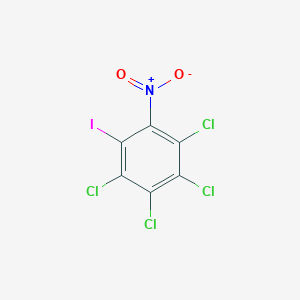
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

